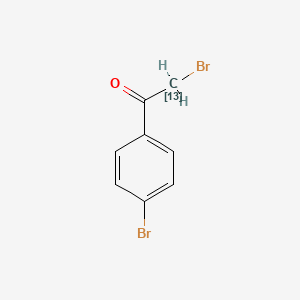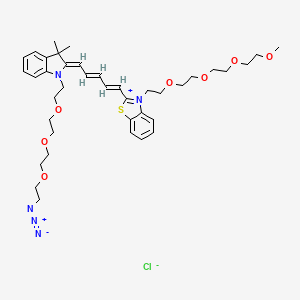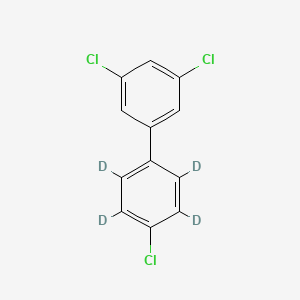
3,4',5-Trichlorobiphenyl-2',3',5',6'-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 is a deuterium-labeled compound, which means that some of the hydrogen atoms in its structure are replaced with deuterium, a stable isotope of hydrogen. This compound is a derivative of trichlorobiphenyl, a type of polychlorinated biphenyl (PCB). PCBs are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). The deuterium labeling is often used in scientific research to study the behavior and fate of chemicals in the environment and biological systems.
化学反应分析
3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4, like other polychlorinated biphenyls, can undergo several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. For example, nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium hydroxide.
Dechlorination: This is a specific type of substitution reaction where chlorine atoms are replaced with hydrogen or other atoms. Dechlorination can be achieved using reagents like sodium borohydride or zerovalent iron.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 has several applications in scientific research:
Environmental Studies: It is used as a tracer to study the environmental fate and transport of PCBs. The deuterium labeling allows researchers to track the compound in complex environmental matrices.
Toxicology: It is used to study the toxic effects of PCBs on living organisms. The deuterium label helps in distinguishing the compound from other similar compounds in biological samples.
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of PCBs in the body. The deuterium label provides a unique signature that can be detected using mass spectrometry.
Chemical Analysis: It is used as an internal standard in analytical chemistry to quantify the concentration of PCBs in various samples.
作用机制
The mechanism of action of 3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 is similar to other PCBs. PCBs can bind to the aryl hydrocarbon receptor (AhR) in cells, leading to the activation of various genes involved in xenobiotic metabolism. This can result in the production of enzymes that metabolize PCBs and other toxic compounds. The binding of PCBs to AhR can also disrupt normal cellular processes and lead to toxic effects, including endocrine disruption, immunotoxicity, and carcinogenicity.
相似化合物的比较
3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 can be compared with other deuterium-labeled PCBs and non-labeled PCBs:
2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-d4: Another deuterium-labeled PCB with a different substitution pattern. It is used for similar research applications but may have different environmental and biological behaviors.
2,4,4’-Trichlorobiphenyl: A non-labeled PCB with a similar structure. It is used in environmental and toxicological studies but lacks the unique deuterium label for tracing and quantification.
2,2’,4,5,5’-Pentachlorobiphenyl: A higher chlorinated PCB with different chemical and toxicological properties. It is used to study the effects of higher chlorination on the behavior and toxicity of PCBs.
The uniqueness of 3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 lies in its deuterium labeling, which provides a distinct advantage in tracing and quantifying the compound in complex matrices.
属性
分子式 |
C12H7Cl3 |
|---|---|
分子量 |
261.6 g/mol |
IUPAC 名称 |
1-chloro-2,3,5,6-tetradeuterio-4-(3,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H/i1D,2D,3D,4D |
InChI 键 |
SYSBNFJJSJLZMM-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC(=CC(=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


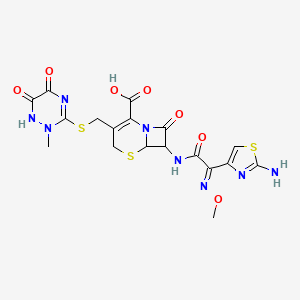
![4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline](/img/structure/B15125927.png)
![(3aR)-3aalpha,4,4aalpha,5,6,8,9,9a,10,10aalpha-Decahydro-9abeta-acetoxymethyl-8beta-hydroxy-3,5-bis(methylene)-6beta,9beta-epoxyfuro[2,3-h][3]benzoxepin-2(3H)-one](/img/structure/B15125933.png)
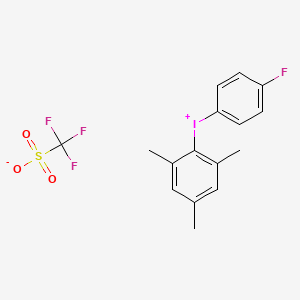
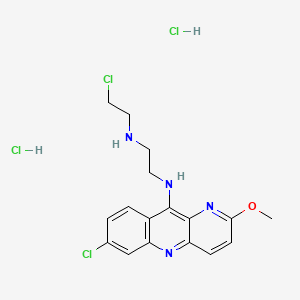
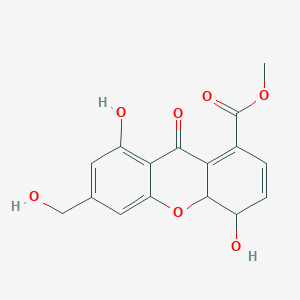
![6-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine](/img/structure/B15125963.png)
![3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine](/img/structure/B15125978.png)

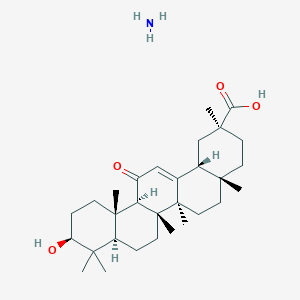
![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)
